2-(tert-Butylamino)-1-(2-furyl)-1-propanone hydrochloride
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Overview
Description
2-(tert-Butylamino)-1-(2-furyl)-1-propanone hydrochloride is a synthetic organic compound with a unique structure that includes a furan ring, a tert-butylamino group, and a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butylamino)-1-(2-furyl)-1-propanone hydrochloride typically involves the reaction of 2-furyl methyl ketone with tert-butylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The resulting product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact. The use of advanced purification techniques, such as crystallization or chromatography, ensures the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butylamino)-1-(2-furyl)-1-propanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The furan ring and tert-butylamino group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
2-(tert-Butylamino)-1-(2-furyl)-1-propanone hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 2-(tert-Butylamino)-1-(2-furyl)-1-propanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(tert-Butylamino)-1-(2-thienyl)-1-propanone hydrochloride
- 2-(tert-Butylamino)-1-(2-pyridyl)-1-propanone hydrochloride
- 2-(tert-Butylamino)-1-(2-phenyl)-1-propanone hydrochloride
Uniqueness
Compared to similar compounds, 2-(tert-Butylamino)-1-(2-furyl)-1-propanone hydrochloride is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
31634-30-7 |
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Molecular Formula |
C11H18ClNO2 |
Molecular Weight |
231.72 g/mol |
IUPAC Name |
2-(tert-butylamino)-1-(furan-2-yl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C11H17NO2.ClH/c1-8(12-11(2,3)4)10(13)9-6-5-7-14-9;/h5-8,12H,1-4H3;1H |
InChI Key |
PNNLLXHENQDGCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=CO1)NC(C)(C)C.Cl |
Origin of Product |
United States |
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